molecular formula C17H21N3 B14675511 N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine CAS No. 34522-40-2

N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine

Cat. No.: B14675511
CAS No.: 34522-40-2
M. Wt: 267.37 g/mol
InChI Key: ZWJISUKJPCVYPN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine is an organic compound with the molecular formula C17H21N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,4,5-trimethylaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters, such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can break the azo bond, yielding the corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc in acetic acid are frequently used.

    Substitution: Halogenation and nitration reactions are typically carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo bond (N=N) can be reduced to form amines, which can interact with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler analog without the azo group.

    4-(Dimethylamino)azobenzene: Similar structure but lacks the trimethylphenyl group.

    Methyl Red: Another azo dye with different substituents on the aromatic rings.

Uniqueness

N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the trimethylphenyl group enhances its stability and color properties, making it particularly useful in dyeing applications.

Properties

CAS No.

34522-40-2

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N,N-dimethyl-4-[(3,4,5-trimethylphenyl)diazenyl]aniline

InChI

InChI=1S/C17H21N3/c1-12-10-16(11-13(2)14(12)3)19-18-15-6-8-17(9-7-15)20(4)5/h6-11H,1-5H3

InChI Key

ZWJISUKJPCVYPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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